N-(ethoxycarbonyl)leucine

Catalog No.
S14280121
CAS No.
19887-30-0
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(ethoxycarbonyl)leucine

CAS Number

19887-30-0

Product Name

N-(ethoxycarbonyl)leucine

IUPAC Name

2-(ethoxycarbonylamino)-4-methylpentanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-4-14-9(13)10-7(8(11)12)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

WJYLMMNPQWEDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC(C)C)C(=O)O

N-(ethoxycarbonyl)leucine is a derivative of the amino acid leucine, characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the amino group. Its chemical formula is C9H17NO4C_9H_{17}NO_4, and it is classified as an organic compound within the broader category of carboxylic acids and derivatives. This compound has garnered interest in various fields due to its potential applications in pharmaceuticals and biochemistry.

, including:

  • Hydrolysis: This reaction can lead to the formation of leucine and ethyl carbamate, especially under acidic or basic conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The compound can react with amines to form amides, which may have implications in drug synthesis.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

N-(ethoxycarbonyl)leucine exhibits various biological activities, primarily linked to its role as a leucine derivative. Leucine itself is known for its involvement in protein synthesis and muscle metabolism. The biological effects of N-(ethoxycarbonyl)leucine may include:

  • Stimulating mTOR Pathway: As a leucine analog, it may activate the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism.
  • Potential Therapeutic Effects: Preliminary studies suggest that compounds related to leucine derivatives could influence metabolic processes, potentially offering therapeutic benefits in conditions like obesity and diabetes .

The synthesis of N-(ethoxycarbonyl)leucine typically involves several steps:

  • Starting Material: The synthesis often begins with L-leucine as the starting material.
  • Protection of Amino Group: The amino group of leucine is protected to prevent unwanted reactions.
  • Ethoxycarbonylation: The protected amino acid is reacted with ethyl chloroformate or a similar reagent to introduce the ethoxycarbonyl group.
  • Deprotection: Finally, the protecting group is removed to yield N-(ethoxycarbonyl)leucine.

These methods allow for the production of this compound in a controlled manner, ensuring high purity and yield .

N-(ethoxycarbonyl)leucine has several potential applications:

  • Pharmaceutical Development: Its structural properties make it a candidate for developing new drugs targeting metabolic disorders.
  • Biochemical Research: It serves as a tool for studying leucine metabolism and its effects on cellular processes.
  • Nutraceuticals: Given its connection to protein synthesis, it may be explored for use in dietary supplements aimed at enhancing muscle growth and recovery .

Research on N-(ethoxycarbonyl)leucine's interactions with biological systems is limited but suggests potential interactions with enzymes involved in amino acid metabolism. For instance:

  • It may act as a substrate or inhibitor for specific enzymes within metabolic pathways.
  • Studies involving similar compounds indicate that such derivatives can modulate signaling pathways related to nutrient sensing and cellular growth .

N-(ethoxycarbonyl)leucine shares structural similarities with various other compounds derived from leucine or related amino acids. Here are some notable comparisons:

Compound NameStructure/CharacteristicsUnique Features
N-acetyl-L-leucineAcetylation at amino groupCommonly used in peptide synthesis
N-oleoyl-leucineOleoyl group attached to nitrogenInvolved in metabolic regulation
N-benzoyl-L-leucineBenzoyl group attachedUsed as an intermediate in organic synthesis
N-(tert-butoxycarbonyl)-L-leucineTert-butoxy protection on amino groupWidely used for protecting groups in peptide chemistry

N-(ethoxycarbonyl)leucine is unique due to its specific ethoxycarbonyl modification, which influences its solubility and reactivity compared to other derivatives .

The concept of amino group protection emerged as a cornerstone of peptide chemistry in the early 20th century. Emil Fischer’s pioneering work on peptide bond formation laid the groundwork for later innovations in amino acid modification. A pivotal breakthrough occurred in 1932, when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, demonstrating that reversible protection of amines could prevent unwanted side reactions during peptide elongation. This innovation catalyzed the exploration of alternative carbamate-based protecting groups, including the ethoxycarbonyl moiety.

Ethyl chloroformate, the reagent central to ethoxycarbonyl group installation, gained prominence in the mid-20th century as a versatile agent for forming mixed anhydrides and carbamate derivatives. Its application to amino acids was refined through studies demonstrating that reaction with leucine’s primary amine produced N-(ethoxycarbonyl)leucine with high efficiency under mild conditions. By the 1990s, gas chromatographic methods utilizing ethyl chloroformate derivatization enabled rapid analysis of amino acid compositions in protein hydrolysates, further validating the practicality of ethoxycarbonyl-protected species.

Recent advances have expanded the synthetic repertoire of N-(ethoxycarbonyl)leucine. The development of one-flow, three-component coupling strategies exemplifies this progress, where ethoxycarbonyl-protected amino acids serve as both nucleophiles and electrophiles in peptide chain elongation. Such methodologies circumvent traditional purification bottlenecks, underscoring the enduring relevance of this protecting group in contemporary synthesis.

Strategic Advantages in Modern Peptide Engineering

Stability and Orthogonality

The ethoxycarbonyl group exhibits remarkable stability under basic and nucleophilic conditions while remaining susceptible to controlled acidic deprotection. This orthogonality allows sequential removal of protecting groups in multi-step syntheses. For instance, the tert-butoxycarbonyl (Boc) group can be selectively cleaved with trifluoroacetic acid without affecting the ethoxycarbonyl moiety, enabling precise staging of synthetic operations.

Analytical Utility

Ethoxycarbonyl derivatization has proven indispensable in metabolomic studies. A 2017 innovation employed ethyl chloroformate to rapidly generate stable isotope-labeled N-(ethoxycarbonyl) amino acids, enabling ultrahigh-resolution mass spectrometric tracking of metabolic fluxes in cancer cells. This technique revealed compartmentalized pools of serine and glycine in lung cancer tissues, illustrating the compound’s value in mechanistic biochemistry.

Synthetic Efficiency

Modern flow chemistry platforms leverage the reactivity of N-(ethoxycarbonyl)leucine in telescoped synthetic sequences. A 2023 methodology achieved column-chromatography-free peptide elongation by employing ethoxycarbonyl-protected α-amino acid N-carboxy anhydrides (NCAs) in continuous flow reactors. This approach reduced reaction times from hours to seconds while maintaining excellent enantiocontrol, as demonstrated in the synthesis of tripeptides with yields exceeding 85%.

Table 1: Comparative Analysis of Amino Acid Protecting Groups

Protecting GroupIntroduction ReagentDeprotection MethodKey Advantage
EthoxycarbonylEthyl chloroformateAcidic conditionsOrthogonal to Boc/Cbz
BocDi-tert-butyl dicarbonateTrifluoroacetic acidStability under basic conditions
CbzBenzyl chloroformateCatalytic hydrogenationHistorical precedence
FmocFluorenylmethyl chloroformatePiperidine solutionUV-active for monitoring

N-(ethoxycarbonyl)leucine represents a critical amino acid derivative characterized by the presence of an ethoxycarbonyl protecting group attached to the nitrogen atom of leucine [1] [2]. This compound, with the molecular formula C9H17NO4 and molecular weight of 203.24 grams per mole, serves as an important building block in peptide synthesis and organic chemistry applications [2]. The ethoxycarbonyl group provides selective protection while maintaining compatibility with various synthetic transformations, making it particularly valuable in complex synthetic sequences.

Traditional Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling reactions constitute the foundational methodology for synthesizing N-(ethoxycarbonyl)leucine derivatives [3] [4]. The mechanism involves the initial formation of an O-acylisourea intermediate through the reaction between the carboxylic acid component and the carbodiimide reagent [5] [6]. This highly reactive intermediate subsequently undergoes nucleophilic attack by the amino component to form the desired amide bond while releasing a urea by-product [7].

Dicyclohexylcarbodiimide (DCC) has historically served as the primary coupling reagent for these transformations [8]. The reaction proceeds through protonation of the carbodiimide nitrogen by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the activated carbodiimide carbon [5]. However, DCC-mediated reactions often suffer from side reactions, including the formation of N-acylurea products through rearrangement of the O-acylisourea intermediate [9].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers superior performance compared to DCC in many applications [10] [7]. EDC exhibits enhanced water solubility and provides cleaner reaction profiles with reduced side product formation [6]. The optimal pH for EDC-mediated couplings has been determined to be approximately 3.9, representing the midpoint between the pKa values of the carboxylic acid and EDC [11].

N,N-Diisopropylcarbodiimide (DIC) provides another effective alternative, particularly in non-aqueous systems [4] [12]. DIC demonstrates excellent coupling efficiency while maintaining compatibility with various protecting group strategies. However, recent investigations have identified potential safety concerns related to hydrogen cyanide formation when DIC is used in combination with certain additives [12].

The incorporation of coupling additives significantly enhances reaction efficiency and reduces racemization [13]. 1-Hydroxybenzotriazole (HOBt) serves as the most widely employed additive, functioning by intercepting the O-acylisourea intermediate to form a more stable and selective active ester [3] [7]. This process effectively suppresses the formation of undesired N-acylurea side products while maintaining high coupling yields.

1-Hydroxy-7-azabenzotriazole (HOAt) represents a superior alternative to HOBt, providing enhanced reactivity and improved suppression of racemization [13]. Comparative studies demonstrate that HOAt-mediated reactions proceed with higher efficiency and reduced epimerization compared to HOBt systems [13]. The enhanced performance of HOAt is attributed to favorable neighboring group effects that facilitate the aminolysis step.

Coupling ReagentReaction Temperature (°C)Reaction Time (hours)Yield (%)Side Product FormationSolvent System
DCC25475ModerateDCM
EDC25282LowDMF
DIC25285LowDMF
TBEC25288Very LowDMF

The optimization of reaction conditions plays a crucial role in achieving high yields and purity [11] [14]. Temperature control is particularly important, as elevated temperatures can accelerate both the desired coupling reaction and competing side reactions [14]. Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane generally providing optimal results [3] [10].

Novel Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) protocols for N-(ethoxycarbonyl)leucine derivatives have undergone significant advancement through the development of specialized protecting group strategies and optimized reaction conditions [15] [16] [17]. The ethoxycarbonyl group exhibits compatibility with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) methodologies, providing flexibility in synthetic design [18] [19].

The 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) protecting group represents a notable innovation in solid-phase synthesis [16] [17]. This base-labile protecting group demonstrates complete interchangeability with Fmoc while offering certain synthetic advantages [16]. Nsc-protected amino acids can be efficiently incorporated into peptide sequences using standard coupling conditions, providing comparable yields to Fmoc-based protocols [17].

Safety-catch linker systems have enabled the simultaneous utilization of multiple protecting group strategies within a single synthetic sequence [18]. These linkers remain stable under both acidic and basic deprotection conditions until activated through specific chemical transformations [18]. This approach allows for the strategic incorporation of ethoxycarbonyl-protected amino acids alongside other protecting group systems.

Optimization of coupling parameters has proven essential for achieving high efficiency in solid-phase synthesis [20] [21]. Increasing amino acid concentration from 0.2 M to 0.5 M results in significant yield improvements, particularly for challenging coupling sequences [21]. Extended coupling times and elevated temperatures further enhance reaction completeness while minimizing deletion sequence formation [20].

Resin selection significantly impacts synthesis outcomes for ethoxycarbonyl-protected amino acids [22] [23]. Polyethylene glycol-based resins such as ChemMatrix demonstrate superior performance compared to traditional polystyrene supports, particularly for difficult sequences [23]. These resins provide enhanced solvation and reduced aggregation, leading to improved coupling efficiency and product purity.

ParameterStandard ConditionsOptimized ConditionsYield Improvement (%)Purity Enhancement (%)
Amino Acid Concentration0.2 M0.5 M158
Coupling Time30 min45 min126
Temperature25°C60°C2012
Resin Loading0.5 mmol/g0.3 mmol/g85
SolventDMFDMF/DCM (1:1)107

Monitoring techniques for solid-phase synthesis have been refined to provide real-time assessment of coupling completion [24] [25]. The Kaiser test and other colorimetric assays enable rapid evaluation of reaction progress, facilitating optimization of reaction conditions [25]. Advanced analytical methods, including on-resin spectroscopic techniques, provide detailed information about coupling efficiency and side product formation.

Flow Chemistry Applications for Stereochemical Control

Flow chemistry has emerged as a powerful methodology for the synthesis of N-(ethoxycarbonyl)leucine derivatives with enhanced stereochemical control [26] [27] [28]. Continuous flow systems provide precise control over reaction parameters, including temperature, residence time, and mixing efficiency, enabling the optimization of stereoselectivity [27] [29].

Automated fast-flow peptide synthesis (AFPS) systems have demonstrated remarkable capability for incorporating ethoxycarbonyl-protected amino acids into complex peptide sequences [26] [27]. These systems achieve cycle times as short as 2.5 minutes per amino acid addition while maintaining high fidelity and stereochemical purity [27]. The enhanced mixing and temperature control provided by flow systems minimize racemization and other side reactions that can compromise product quality.

Temperature optimization in flow systems enables the utilization of elevated reaction temperatures that would be impractical in batch processes [27] [28]. The precise temperature control and short residence times characteristic of flow chemistry allow for the exploitation of higher reaction temperatures to accelerate coupling rates while minimizing thermal decomposition [29]. This approach has proven particularly effective for challenging coupling reactions involving sterically hindered amino acids.

Residence time optimization represents a critical parameter in flow-based synthesis of ethoxycarbonyl-leucine derivatives [27] [28]. Short residence times minimize exposure to reactive intermediates and by-products, reducing the likelihood of side reactions and degradation [28]. The ability to precisely control residence time through flow rate adjustment enables fine-tuning of reaction selectivity and yield.

In-line analytical monitoring provides real-time feedback on reaction progress and product quality [27] [30]. Ultraviolet-visible spectroscopy and other analytical techniques can be integrated directly into flow systems, enabling immediate detection of coupling completion and identification of potential issues [30]. This capability facilitates rapid optimization of reaction conditions and ensures consistent product quality.

Flow Rate (mL/min)Residence Time (min)Temperature (°C)Conversion (%)Stereochemical Purity (% ee)Throughput (g/h)
0.510.08092982.1
1.05.09095974.2
2.02.59098998.1
3.01.785949611.8

Scalability represents one of the primary advantages of flow chemistry for N-(ethoxycarbonyl)leucine synthesis [27] [29]. Flow systems can be readily scaled through numbering-up approaches or by increasing flow rates and reactor dimensions [29]. This scalability enables the efficient production of larger quantities of material while maintaining the quality and selectivity achieved at smaller scales.

Stereochemical control in flow systems benefits from the enhanced mixing and heat transfer characteristics of microreactor technology [31]. The laminar flow conditions and short diffusion distances in microchannels promote rapid equilibration and minimize the formation of stereochemical impurities [31]. These factors are particularly important for amino acid derivatives where maintaining stereochemical integrity is paramount.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.11575802 g/mol

Monoisotopic Mass

203.11575802 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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